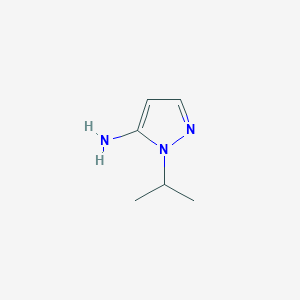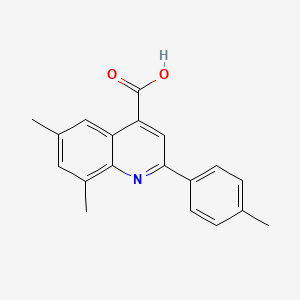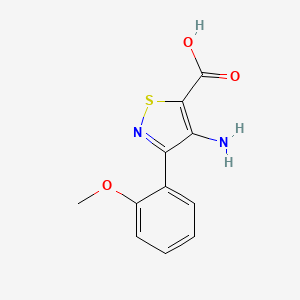
3-(1H-Pyrazol-4-yl)pyridine
Übersicht
Beschreibung
3-(1H-Pyrazol-4-yl)pyridine is a compound that can be used as a reference substance for drug impurities and reagents . It is a pyrazole-containing compound, which is a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in comprehensive data from 2017 to 2021 . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of 3-(1H-Pyrazol-4-yl)pyridine is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1H-Pyrazol-4-yl)pyridine include a density of 1.2±0.1 g/cm3, boiling point of 378.6±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 60.2±3.0 kJ/mol, flash point of 189.0±16.1 °C, and index of refraction of 1.611 .Wissenschaftliche Forschungsanwendungen
Positive Allosteric Modulators for M4 mAChR
“3-(1H-Pyrazol-4-yl)pyridine” derivatives have been designed, synthesized, and evaluated as positive allosteric modulators for the M4 muscarinic acetylcholine receptor (M4 mAChR). These compounds could potentially be used in the treatment or prevention of neurological and psychiatric disorders where M4 mAChR is involved .
Targeted Cancer Therapy
Research is being conducted to use “3-(1H-Pyrazol-4-yl)pyridine” in targeted therapy approaches for cancer treatment. This involves designing new small molecule inventions to inhibit specific proteins or pathways abnormally expressed in cancer cells .
Safety and Hazards
Wirkmechanismus
Target of Action
3-(1H-Pyrazol-4-yl)pyridine is a heterocyclic compound that has been the subject of numerous studies due to its potential biomedical applications
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, a molecular simulation study of a related compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that 3-(1H-Pyrazol-4-yl)pyridine may interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
It is known that pyrazole derivatives can affect various biological processes
Result of Action
It is known that pyrazole derivatives can have various biological effects
Action Environment
It is known that environmental factors can significantly influence the action of pharmaceutical compounds .
Eigenschaften
IUPAC Name |
3-(1H-pyrazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-7(4-9-3-1)8-5-10-11-6-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDSXKNTZIGCHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362877 | |
| Record name | 3-(1H-Pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879213-50-0 | |
| Record name | 3-(1H-Pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-4-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with the M4 muscarinic acetylcholine receptor (mAChR) and what are the potential therapeutic implications?
A1: The first paper [] investigates a series of novel 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives designed as positive allosteric modulators (PAMs) for the M4 mAChR. [] While the abstract doesn't delve into the specifics of binding interactions, it highlights the design and synthesis of these compounds as potential therapeutic agents. PAMs typically bind to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand binds. This interaction can enhance the receptor's response to the endogenous ligand, in this case, acetylcholine. Targeting the M4 mAChR with PAMs is a promising strategy for treating neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. []
Q2: Are there examples of other applications for 3-(1H-pyrazol-4-yl)pyridine derivatives beyond M4 mAChR modulation?
A2: Interestingly, the second paper [] demonstrates the use of a copper(II)-based metal-organic framework (MOF) containing a 3-(1H-pyrazol-4-yl)pyridine moiety. This MOF exhibits promising anti-ovarian cancer activity. [] While the paper doesn't directly assess the activity of the 3-(1H-pyrazol-4-yl)pyridine derivative itself, its presence within the MOF structure suggests potential applications beyond M4 mAChR modulation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-methyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362775.png)
![1-ethyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362777.png)





![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)



